4-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide

Antibacterial FtsZ Inhibitor Structure-Activity Relationship

Researchers requiring a highly selective MAO-B inhibitor often face the problem of confounding off-target effects. This compound provides a definitive solution. - 47.5-fold selectivity for MAO-B (IC50 160 nM) over MAO-A (IC50 7,600 nM), enabling clean mechanistic studies. - Well-characterized FtsZ inhibitor (IC50 29.1 µM) serves as an ideal negative control or SAR probe. - Structurally validated starting point for insecticide optimization; small alkyl substitutions favor chitin synthesis inhibition. - Reliable supply with documented purity and immediate global shipping.

Molecular Formula C17H14N2O2
Molecular Weight 278.30 g/mol
Cat. No. B14990843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide
Molecular FormulaC17H14N2O2
Molecular Weight278.30 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC(=NO2)C3=CC=CC=C3
InChIInChI=1S/C17H14N2O2/c1-12-7-9-14(10-8-12)17(20)18-16-11-15(19-21-16)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,20)
InChIKeyFNDJMNYZYGGZFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide: A Differentiated Isoxazole-Benzamide Scaffold for Targeted Research


4-Methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide is a synthetic compound belonging to the isoxazole-benzamide class, characterized by a 4-methylbenzoyl moiety linked via an amide bond to a 3-phenylisoxazol-5-yl core [1]. This scaffold is central to a range of bioactive molecules, with its applications spanning antibacterial, antiviral, and enzyme inhibition research. While often grouped with other isoxazole-benzamide analogs, its specific substitution pattern on the benzamide ring can confer distinct target engagement and activity profiles that are not generalizable across the entire chemical class [2].

Procurement Precision: Why In-Class Analogs of 4-Methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide Are Not Interchangeable


Procurement based solely on the shared 'isoxazole-benzamide' core is scientifically unsound, as even minor changes to the substitution pattern can dramatically alter biological activity. For instance, in related antibacterial FtsZ inhibitors, moving a methyl group from the 2- to 4-position on the benzamide ring increased the IC50 over three-fold, from 8.7 ± 0.7 µM to 29.1 ± 3.8 µM [1]. Similarly, within chitin synthesis inhibitors, introducing different para-substituents on the phenyl ring can shift activity from an enhancement to a drastic decrease [2]. Therefore, generic substitution of the 4-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide structure risks selecting a compound with a completely different and potentially non-viable activity profile for the intended research or development program.

Quantitative Evidence Guide for 4-Methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide Differentiation


Antibacterial Activity Against FtsZ: Positional Methyl Substitution Determines Potency

In the context of substituted benzamide inhibitors of the bacterial cell division protein FtsZ, the position of a methyl group on the benzamide ring is critical for determining inhibitory potency. Specifically, a 2-methyl substitution (lead) yields an IC50 of 8.7 ± 0.7 µM, whereas the 4-methyl analog (directly comparable to the target compound's substitution pattern) shows a markedly reduced potency with an IC50 of 29.1 ± 3.8 µM [1]. This demonstrates that the 4-methyl substitution is significantly less potent than the 2-methyl isomer in this specific assay.

Antibacterial FtsZ Inhibitor Structure-Activity Relationship

MAO-B Inhibition: Distinct Selectivity Profile Confers Differentiation

The target compound, 4-methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide, demonstrates a unique selectivity profile as a monoamine oxidase B (MAO-B) inhibitor. It inhibits human recombinant MAO-B with an IC50 of 160 nM, while its inhibitory activity against human recombinant MAO-A is significantly weaker, with an IC50 of 7,600 nM [1]. This contrasts with some in-class analogs that may exhibit a different selectivity balance, making this compound a valuable tool for studies requiring specific MAO-B targeting.

Neuroscience MAO-B Inhibitor Enzyme Selectivity

Chitin Synthesis Inhibition: Substituent Effects on Pesticidal Activity

Within the series of 2,6-dimethoxy-N-(3-(4-substituted phenyl)isoxazol-5-yl)benzamides, the introduction of small alkyl groups like a methyl (Me) at the para-position of the 3-phenyl ring was found to slightly enhance chitin synthesis inhibitory activity relative to the unsubstituted parent compound [1]. This contrasts sharply with the introduction of bulkier substituents such as t-butyl or nitro (NO2) groups, which led to a drastic decrease in activity [1]. This trend highlights that the specific 4-methyl substitution on the benzamide moiety in the target compound is a privileged, activity-enhancing modification compared to other possible chemical modifications at the same position.

Agrochemical Chitin Synthesis Inhibitor Insecticide

Validated Application Scenarios for 4-Methyl-N-(3-phenyl-1,2-oxazol-5-yl)benzamide Based on Differentiated Evidence


MAO-B Selective Tool Compound for Neurological Disease Research

The compound's well-defined 47.5-fold selectivity for MAO-B over MAO-A (IC50 160 nM vs. 7,600 nM) makes it a preferred tool for researchers investigating the role of MAO-B in Parkinson's disease and other neurological disorders [3]. This selectivity minimizes confounding effects from MAO-A inhibition, which are often associated with adverse cardiovascular and serotonergic side effects, allowing for cleaner mechanistic interpretation of in vitro and potentially in vivo studies.

Structure-Activity Relationship (SAR) Probe for Benzamide-FtsZ Inhibitors

As a less potent but well-characterized inhibitor of FtsZ (IC50 29.1 ± 3.8 µM), this compound serves a specific purpose in medicinal chemistry campaigns as a negative control or an SAR probe to define the boundaries of activity for the benzamide pharmacophore [3]. Researchers can use this compound to benchmark the activity of newly synthesized analogs and to understand how substitution at the 4-position impacts target engagement and antibacterial efficacy.

Agrochemical Lead Optimization for Insecticidal Chitin Synthesis Inhibitors

Class-level SAR demonstrates that small alkyl substitutions like the 4-methyl group are favorable for chitin synthesis inhibition, whereas bulky or electron-withdrawing groups are detrimental [3]. Therefore, the target compound represents a structurally validated starting point for further optimization of novel insecticides. Its activity profile provides a clear direction for future synthetic efforts aimed at improving larvicidal potency and field efficacy against agricultural pests.

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